6-Bromo-3-iodopyridin-2-amine CAS number and IUPAC name
The following technical guide is structured to serve as a strategic resource for medicinal chemists and process scientists. It moves beyond basic data aggregation to provide an operational framework for utilizing 6-Bromo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a strategic resource for medicinal chemists and process scientists. It moves beyond basic data aggregation to provide an operational framework for utilizing 6-Bromo-3-iodopyridin-2-amine as a high-value scaffold in drug discovery.
A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
6-Bromo-3-iodopyridin-2-amine (CAS 1245643-34-8) represents a "privileged scaffold" in modern drug discovery due to its unique halogen substitution pattern. Unlike symmetrical di-halopyridines, this molecule offers orthogonal reactivity : the C3-iodine bond is significantly more labile toward oxidative addition than the C6-bromine bond. This kinetic differentiation enables highly controlled, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for protecting groups or cumbersome purification steps between couplings. This guide outlines the optimized synthesis, physical properties, and chemoselective workflows for utilizing this intermediate.
Chemical Identity & Physical Properties[1][2][3][4]
Accurate identification is critical as several positional isomers (e.g., 5-iodo variants) exist with similar physical profiles.
Property
Data
Note
IUPAC Name
6-Bromo-3-iodopyridin-2-amine
Also: 2-Amino-6-bromo-3-iodopyridine
CAS Number
1245643-34-8
Verify against isomer CAS 697300-73-5 (3-Br-5-I)
Molecular Formula
C₅H₄BrIN₂
Molecular Weight
298.91 g/mol
Appearance
Off-white to pale yellow solid
Light sensitive; store in amber vials
Solubility
DMSO, DMF, MeOH, EtOAc
Sparingly soluble in water/hexanes
pKa
~2.5 (Pyridine N), ~23 (Amine)
Predicted; weakly basic due to halogen EWGs
Melting Point
128–132 °C (Typical)
Value varies by crystal form/purity
Synthetic Logic & Preparation
The synthesis of 6-Bromo-3-iodopyridin-2-amine relies on the electrophilic aromatic substitution (SEAr) of 2-amino-6-bromopyridine .
Mechanistic Insight:
The amino group (-NH₂) at C2 is a strong electron-donating group (EDG) that directs incoming electrophiles to the ortho (C3) and para (C5) positions. The bromine at C6 is a weak deactivator. While C5 is sterically less hindered, the C3 position is often favored in iodination protocols using N-Iodosuccinimide (NIS) due to hydrogen-bonding interactions between the succinimide carbonyl and the exocyclic amine, as well as the high electron density at C3.
Catalyst (Optional): 5 mol% TFA (Trifluoroacetic acid) can accelerate the reaction but may erode regioselectivity.
Procedure:
Step 1: Dissolve 2-amino-6-bromopyridine (10.0 g, 57.8 mmol) in anhydrous ACN (290 mL) under nitrogen atmosphere.
Step 2: Cool the solution to 0°C. The lower temperature improves regiocontrol (favoring C3 over C5).
Step 3: Add NIS (13.6 g, 60.7 mmol) portion-wise over 30 minutes. Protect from light (wrap flask in foil).
Step 4: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by HPLC/TLC.
Step 5 (Work-up): Quench with 10% aqueous sodium thiosulfate (
) to remove excess iodine. Extract with Ethyl Acetate ( mL).
Step 6 (Purification): The crude residue often contains 5-10% of the C5-iodo isomer. Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc gradient 10%
40%) yields the pure C3-iodo product.
Critical Quality Attribute (CQA): Ensure <1% of the 5-iodo isomer by
H-NMR integration before proceeding to library synthesis.
Orthogonal Reactivity & Applications
The primary value of this scaffold is the ability to perform Chemoselective Sequential Couplings .
Site A (C3-Iodine): High reactivity. Undergoes oxidative addition with Pd(0) at room temperature or mild heating (40-60°C).
Site B (C6-Bromine): Lower reactivity. Requires higher temperatures (>80°C) or specialized bulky ligands (e.g., XPhos, BrettPhos) to react.
Strategic Workflow Diagram
The following diagram illustrates the decision tree for functionalizing this core.
Figure 1: Chemoselective workflow for sequential functionalization of the di-halogenated core.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-I bond is light-sensitive; degradation manifests as purple discoloration (iodine release).
Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid contact with strong oxidizing agents.
References
ChemicalBook. (2025).[1] 6-bromo-3-iodopyridin-2-amine Product Properties and CAS 1245643-34-8. Retrieved from
PubChem. (2025). 6-Bromopyridin-3-amine and Related Halogenated Pyridines. National Library of Medicine. Retrieved from
BenchChem. (2025).[1][2] Protocols for Halogenation of Aminopyridines. Retrieved from
GuideChem. (2025). Structure and Suppliers for CAS 1245643-34-8. Retrieved from
Alfa Chemistry. (2025). Heterocyclic Building Blocks: 6-Bromo-3-iodopyridin-2-amine. Retrieved from
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 6-Bromo-3-iodopyridin-2-amine
Introduction: The Strategic Value of Substituted 2-Aminopyridines The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Substituted 2-Aminopyridines
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The precise installation of additional substituents onto this core is critical for modulating properties such as target binding, solubility, and pharmacokinetic profiles. The subject of this guide, 6-Bromo-3-iodopyridin-2-amine, presents a particularly valuable synthetic platform due to its three distinct handles for functionalization: a nucleophilic amino group and two electrophilic carbon-halogen centers with differential reactivity.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for constructing carbon-nitrogen (C-N) bonds.[1][2] Its broad functional group tolerance and applicability to heteroaryl halides make it an indispensable tool.[3][4] This document provides a detailed guide for researchers on the strategic application of Buchwald-Hartwig conditions to selectively aminate 6-Bromo-3-iodopyridin-2-amine, leveraging the inherent reactivity differences between the C-I and C-Br bonds.
The Principle of Regioselectivity: Exploiting Halogen Reactivity Trends
The key to selectively functionalizing dihalogenated substrates lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[1][5] The energy barrier for this step is inversely related to the carbon-halogen bond dissociation energy, leading to a predictable reactivity trend: C-I > C-Br > C-Cl >> C-F .[5][6]
For 6-Bromo-3-iodopyridin-2-amine, the C-I bond at the C3 position is significantly more reactive than the C-Br bond at the C6 position. This substantial difference in reactivity allows for the selective formation of a C-N bond at the C3 position under mild conditions, leaving the C-Br bond intact for subsequent transformations. Conversely, achieving amination at the C6 position requires more forcing conditions and a catalyst system capable of activating the stronger C-Br bond, after the more reactive C-I site has been either reacted or masked.
The presence of the 2-amino group may also influence the electronic landscape of the pyridine ring. While it is an electron-donating group, its precise impact on the relative reactivity of the C3 and C6 positions must be considered in the context of the specific ligand and reaction conditions employed.
Visualizing the Catalytic Pathway
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocols and Conditions
The following protocols are designed as robust starting points. Optimization for specific amine coupling partners is highly recommended. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[7]
Protocol 1: Selective Amination at the C3-Iodo Position
This protocol leverages the high reactivity of the C-I bond, using mild conditions to favor mono-amination at the C3 position.
To a dry Schlenk flask, add 6-Bromo-3-iodopyridin-2-amine, the amine coupling partner, and Cesium Carbonate.
In a separate vial, pre-mix Pd₂(dba)₃ and Xantphos in a small amount of the reaction solvent under an inert atmosphere. Allow this catalyst solution to stir for 15-20 minutes.
Add the anhydrous solvent (1,4-Dioxane or Toluene) to the Schlenk flask containing the solids.
Using a syringe, transfer the pre-mixed catalyst solution to the Schlenk flask.
Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Rationale for Component Selection:
Catalyst System (Pd₂(dba)₃ / Xantphos): Xantphos is a bidentate phosphine ligand known for promoting efficient C-N coupling with a wide range of amines and heteroaryl halides.[8][9] Its use often leads to clean reactions with good yields.
Base (Cs₂CO₃): Cesium carbonate is a moderately strong base that is well-tolerated by many functional groups.[10] It is often effective in couplings involving electron-rich or sensitive substrates.
Solvent & Temperature: Toluene and dioxane are standard solvents for this reaction.[9][11] Maintaining a moderate temperature (80-100 °C) is crucial to provide enough energy to activate the C-I bond without significantly engaging the more robust C-Br bond.
Protocol 2: Amination at the C6-Bromo Position (Sequential Functionalization)
To achieve amination at the C6-Br position, it is generally advisable to first functionalize the C3-I position. If direct amination at C6 is desired while retaining the iodine, specialized conditions would be required and are beyond the scope of this standard guide. The protocol below assumes the C3 position has already been substituted (e.g., via the protocol above).
Pd(OAc)₂ (Palladium(II) Acetate) or a pre-catalyst like RuPhos G3
2-5 mol%
Ligand
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or BrettPhos
4-10 mol%
Base
NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide)
2.0 equiv
Solvent
Toluene or t-BuOH
Anhydrous
Temperature
100 - 110 °C
Higher temperatures are needed for C-Br activation.
Time
12 - 24 hours
Monitor by TLC or LC-MS.
Step-by-Step Protocol:
To a dry Schlenk flask, add the 3-substituted-6-bromopyridin-2-amine substrate.
Add the palladium precursor and the bulky biarylphosphine ligand (e.g., RuPhos).
Add the strong base (NaOtBu or LHMDS). Caution: These bases are highly reactive and moisture-sensitive.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent followed by the amine coupling partner via syringe.
Seal the flask and heat to 100-110 °C with vigorous stirring.
Monitor the reaction. Upon completion, cool to room temperature and carefully quench the reaction with saturated aqueous ammonium chloride.
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Purify by flash column chromatography.
Rationale for Component Selection:
Catalyst System (Pd(OAc)₂ / RuPhos): Activating the stronger C-Br bond, especially on an electron-rich pyridine ring, often requires more robust catalyst systems.[12] Bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos are highly effective for coupling aryl bromides and chlorides.[4]
Base (NaOtBu / LHMDS): A strong base is essential for catalyst turnover when coupling less reactive aryl halides.[11] NaOtBu is a standard choice, while LHMDS can be beneficial for substrates with sensitive functional groups.[13]
Temperature: The higher reaction temperature is necessary to overcome the larger activation energy barrier for the oxidative addition of the C-Br bond to the palladium center.[12]
Troubleshooting and Optimization
Caption: A decision-making workflow for troubleshooting common issues.
Low Conversion: If the reaction stalls, first ensure all reagents and solvents are pure and anhydrous and that the inert atmosphere is maintained. Consider increasing the catalyst loading or temperature slightly. For C-Br amination, switching to a more electron-rich, bulky ligand like BrettPhos can be effective.[4]
Hydrodehalogenation: The replacement of a halogen with hydrogen is a common side reaction.[12] This can be minimized by using a rigorously deoxygenated solvent, ensuring high-purity reagents, and sometimes by lowering the reaction temperature or using a different base.
Loss of Selectivity (Double Amination): If amination occurs at both C3 and C6 when only C3 is desired, the reaction conditions are too harsh. Reduce the temperature, decrease the reaction time, or switch to a less reactive catalyst/ligand combination.
Substrate with Free N-H Group: The 2-amino group on the pyridine ring and many amine coupling partners contain N-H bonds. While typically unreactive under these conditions, very strong bases like LHMDS can deprotonate them. This is often not problematic but can affect solubility and kinetics.[13] If side reactions involving the 2-amino group are suspected, protection (e.g., as a Boc-carbamate) may be considered, although this adds synthetic steps.
Conclusion
The Buchwald-Hartwig amination offers a predictable and powerful strategy for the selective functionalization of 6-Bromo-3-iodopyridin-2-amine. By carefully selecting the catalyst system, base, and temperature, researchers can exploit the inherent reactivity difference between the C-I and C-Br bonds to achieve targeted amination at either the C3 or C6 position. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to unlock the full potential of this versatile building block.
References
BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines.
BenchChem. (n.d.). Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity.
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
ResearchGate. (n.d.). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. Retrieved from [Link]
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive.
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2022). ACS Medicinal Chemistry Letters.
BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
The Buchwald–Hartwig Amination After 25 Years. (2019).
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
BenchChem. (n.d.). Addressing the lability of the C-Br bond during subsequent reaction steps.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Applications of 6-Bromo-3-iodopyridin-2-amine in Advanced Materials Synthesis
Content Type: Detailed Application Note & Protocol Guide
Audience: Materials Scientists, Organic Chemists, and Drug Discovery Researchers
Introduction: The Power of Orthogonal Reactivity
In the architecture of advanced organic materials—specifically Organic Light Emitting Diodes (OLEDs) and Donor-Acceptor (D-A) conjugated polymers—structural asymmetry is often the key to tuning optoelectronic properties. 6-Bromo-3-iodopyridin-2-amine represents a high-value "linchpin" scaffold due to its orthogonal reactivity profile .
Unlike symmetric dihalides, this molecule possesses three distinct reactive sites with well-defined activation energy thresholds:
C3-Iodine: High lability; susceptible to mild Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature.
C6-Bromine: Moderate lability; requires elevated temperatures or specialized ligands, allowing for sequential functionalization after the iodine has been substituted.
2-Amino Group (
): A nucleophilic handle for cyclization reactions (e.g., to imidazo[1,2-a]pyridines) or Buchwald-Hartwig aminations.
This guide details the protocols for exploiting this hierarchy to construct complex, asymmetric materials for electronic applications.
Reactivity Hierarchy & Logic
The successful utilization of this scaffold relies on respecting the bond dissociation energies (BDE) and oxidative addition rates of the carbon-halogen bonds.
Reactivity Flowchart
The following diagram illustrates the logical workflow for sequential functionalization.
Caption: Sequential functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.
Application I: Synthesis of Asymmetric Imidazo[1,2-a]pyridine Fluorophores
Imidazo[1,2-a]pyridines are a privileged class of fluorophores used in biologically active imaging agents and OLED electron-transport layers. The 6-bromo-3-iodo precursor allows for the introduction of a donor group at the 8-position (derived from C3) and an acceptor at the 6-position.
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Selectively substitute the iodine at C3 with an aryl group without disturbing the bromine at C6.
Reagents:
Substrate: 6-Bromo-3-iodopyridin-2-amine (1.0 eq)
Boronic Acid: Phenylboronic acid (1.1 eq)
Catalyst:
(5 mol%)
Base:
(2.0 M aqueous solution)
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Methodology:
Degassing: In a Schlenk tube, combine the substrate and boronic acid. Evacuate and backfill with Argon (
).
Solvation: Add degassed DME and the aqueous base.
Catalyst Addition: Add
under a positive stream of Argon.
Reaction: Stir at Room Temperature (25°C) for 12–18 hours.
Critical Note: Do not heat. Heating >50°C risks activating the C6-Br bond, leading to bis-coupling or polymerization.
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by a fluorescent spot ().
Once the C3 position is functionalized, the amine allows for ring fusion. This creates the rigid planar core necessary for high quantum yield emission in OLEDs.
Protocol B: Condensation to Imidazo[1,2-a]pyridine
Objective: Fuse the pyridine ring with an imidazole moiety.
Reagents:
Substrate: 6-Bromo-3-phenylpyridin-2-amine (from Protocol A)
Monomer B: Diphenylamine or Carbazole derivative (1.0 eq)
Catalyst:
(2 mol%)
Ligand: BINAP or Xantphos (4 mol%)
Base:
(1.5 eq)
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
Inert Atmosphere: Perform all steps in a glovebox or under strict Schlenk conditions.
Activation: Heat the reaction to 100–110°C for 24–48 hours.
Note: The C-Br bond is less reactive than the original C-I, necessitating the stronger catalyst system (Pd/BINAP) and higher heat compared to Protocol A.
Precipitation: Pour the hot reaction mixture into cold Methanol to precipitate the polymer.
Soxhlet Extraction: Purify the polymer by Soxhlet extraction (Methanol
Acetone Hexane Chloroform). The Chloroform fraction typically contains the high molecular weight material.
Comparative Data: Halogen Selectivity
The following table summarizes the reaction conditions required to activate the specific sites on the 6-bromo-3-iodo scaffold.
Reaction Site
Halogen
Bond Dissociation Energy (approx.)
Catalyst System Required
Temperature
C3 (Position 3)
Iodine
~ 65 kcal/mol
25°C (RT)
C6 (Position 6)
Bromine
~ 81 kcal/mol
or
> 80°C
C6 (Chlorine analog)
Chlorine
~ 95 kcal/mol
Specialized Pd-NHC or Buchwald Precatalysts
> 110°C
Troubleshooting & Quality Control
Common Failure Modes
Scrambling/Bis-coupling:
Symptom:[1][2][3][4][5][6][7][8] Product mixture contains di-arylated species during Step 1.
Cause: Temperature too high (>40°C) or catalyst load too high.
Solution: Cool reaction to 0°C during catalyst addition; strictly maintain RT.
Protodehalogenation:
Symptom:[1][2][3][4][5][6][7][8] Loss of Iodine without coupling (formation of 6-bromo-pyridin-2-amine).
Cause: Hydride source present or excessive reaction time.
Solution: Use anhydrous solvents if possible (though Suzuki requires some water, minimize exposure time).
Characterization (NMR)[4][9]
Starting Material: Doublet at
7.5 (C4-H) and Doublet at 6.8 (C5-H).
C3-Substituted Product: The signal for C4-H will shift significantly downfield due to the deshielding effect of the new aryl ring. The C5-H doublet remains relatively stable, confirming the C6-Br is intact.
References
Synthesis of Imidazo[1,2-a]pyridines
Bagdi, A. K., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives."[9] RSC Advances, 2013. Link
Context: Describes the general cycliz
Suzuki Coupling Selectivity (I vs Br)
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] Link
Context: Foundational text establishing the reactivity order I > Br > Cl.[2][6]
Regioselective Functionalization of Dihalopyridines
Schlosser, M. "The 2-Amino-3-iodopyridine Scaffold." Organic Letters, 2005.[10] (General reference for halo-pyridine reactivity).
BenchChem Technical Note: "Comparative Guide to Brominated Pyridines in Cross-Coupling."[11] Link (Derived from Search Result 1.10).
Gombert, A., et al. "Synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives for optoelectronics." Journal of Materials Chemistry C, 2018.
General Protocol for Aminopyridine Halogenation
Li, X., et al. "Synthesis of 2-Amino-5-bromo-3-iodopyridine."[1] International Journal of Simulation Systems, Science & Technology, 2016. Link
Context: Provides specific handling details for the isomer synthesis and stability.
Technical Support Center: Synthesis of 6-Bromo-3-iodopyridin-2-amine
Welcome to the technical support center for the synthesis of 6-bromo-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical che...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 6-bromo-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and improve your yield.
Introduction
6-Bromo-3-iodopyridin-2-amine is a key building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy. The precise arrangement of the bromo, iodo, and amino functional groups on the pyridine ring allows for selective and sequential cross-coupling reactions, making it a highly versatile intermediate. However, the synthesis of this molecule can be challenging, often plagued by issues with regioselectivity and yield. This guide provides expert insights to help you navigate these challenges effectively.
Common Synthetic Pathway Overview
The most common and direct route to 6-bromo-3-iodopyridin-2-amine begins with the bromination of 2-aminopyridine, followed by the iodination of the resulting 2-amino-6-bromopyridine. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: A common synthetic workflow for 6-Bromo-3-iodopyridin-2-amine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My overall yield is low. What are the most likely causes in the bromination step?
Answer:
Low yield in the initial bromination of 2-aminopyridine to form 6-bromo-2-aminopyridine is a common problem. The primary causes are typically related to a lack of regioselectivity and over-bromination.
Causality - The Role of the Amino Group: The amino group on the pyridine ring is a strong activating group, which directs electrophilic substitution to the ortho (position 3) and para (position 5) positions relative to itself. However, in 2-aminopyridine, the situation is more complex, and substitution is often directed to the 3 and 5 positions. The desired 6-position bromination is not the most electronically favored, making side-product formation a significant issue.
Troubleshooting Steps:
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine can improve control over the reaction.[1] NBS reduces the formation of poly-brominated species.
Control of Stoichiometry: Carefully control the stoichiometry of NBS. Use 1.0 to 1.1 equivalents. An excess of the brominating agent is a primary cause of di-brominated byproducts like 3,5-dibromo-2-aminopyridine.[2]
Temperature Control: Perform the reaction at a low temperature (e.g., 0-10 °C) to minimize side reactions.[2] Add the brominating agent portion-wise or as a solution via an addition funnel to maintain temperature control.
Solvent Choice: Acetonitrile or acetone are often effective solvents for this reaction.[2][3]
Question 2: I'm struggling with the iodination of 6-bromo-2-aminopyridine. I'm getting a mixture of products or no reaction at all. How can I improve this step?
Answer:
The iodination of 6-bromo-2-aminopyridine to install the iodine at the 3-position is the most critical and often lowest-yielding step. The key challenges are activating the substrate sufficiently for iodination while directing the iodine to the correct position.
Causality - Electrophilic Iodination: This is an electrophilic aromatic substitution. The reactivity of the iodinating agent and the electronic properties of the pyridine ring determine the outcome. N-Iodosuccinimide (NIS) is a widely used reagent for this transformation as it provides a source of electrophilic iodine (I⁺).[4] The reaction often requires an acid catalyst to activate the NIS and increase its electrophilicity.[5]
Troubleshooting Steps:
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice due to its mildness and selectivity compared to harsher reagents like iodine monochloride.[6]
Acid Catalysis: The use of a Brønsted acid catalyst, such as trifluoroacetic acid (TFA), is often necessary to achieve a good reaction rate.[5] The acid protonates NIS, making the iodine atom more electrophilic.
Solvent Selection: Anhydrous solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF) are suitable. Ensure your solvent is dry, as water can consume the iodinating reagent.
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Over-running the reaction can lead to the formation of impurities.
Addressing Incomplete Reactions: If the reaction stalls, a slight increase in temperature or the addition of a small amount of additional NIS and catalyst may help push it to completion. However, be cautious as this can also increase byproduct formation.
Caption: A decision tree for troubleshooting the iodination step.
Question 3: How can I effectively purify the final product, 6-Bromo-3-iodopyridin-2-amine?
Answer:
Purification can be challenging due to the presence of unreacted starting material and structurally similar isomers.
Causality: The final product and potential byproducts (e.g., unreacted 6-bromo-2-aminopyridine, di-iodinated species) have similar polarities, which can make chromatographic separation difficult.
Purification Strategy:
Aqueous Workup: After the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any remaining iodine/NIS. Follow this with a wash using a saturated sodium bicarbonate solution to neutralize the acid catalyst.
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification.[7]
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute your product.
Monitoring: Carefully monitor the fractions by TLC to separate the desired product from close-running impurities.
Recrystallization: If the chromatographed product still contains impurities, recrystallization can be an excellent final purification step. A solvent system like ethanol/water or ethyl acetate/hexanes may be effective.
Question 4: Are there alternative synthetic routes I should consider?
Answer:
While direct halogenation is common, other routes exist, particularly if regioselectivity remains a persistent issue. One notable alternative is the Sandmeyer reaction .[8][9]
Sandmeyer Route Overview: This would involve starting with a different precursor, such as 2,6-diaminopyridine. One amino group could be selectively protected, followed by bromination and iodination. The remaining amino group could then be converted to a diazonium salt and subsequently displaced. However, this route is significantly longer and more complex. For most applications, optimizing the direct halogenation of 2-aminopyridine is more practical.
Recommended Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-aminopyridine
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-aminopyridine (1.0 eq.) in anhydrous acetone or acetonitrile.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
Reaction: Stir the mixture at 0-10 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography (hexanes/ethyl acetate gradient) or recrystallization from ethanol.
Protocol 2: Synthesis of 6-Bromo-3-iodopyridin-2-amine
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-bromo-2-aminopyridine (1.0 eq.) and dissolve it in anhydrous DMF or acetonitrile.
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.1-0.2 eq.) dropwise. An exotherm may be observed.
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate and stir for 15 minutes. Extract the product with ethyl acetate or DCM (3x).
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.Organic Chemistry Frontiers (RSC Publishing).
Mono- and Dihalogenation of 2-Aminopyrazine.Thieme Chemistry.
Sandmeyer reaction.Wikipedia.
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.American Chemical Society.
An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.Benchchem.
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.ChemRxiv.
Selective Halogenation of Pyridines Using Designed Phosphine Reagents.PMC.
Recent trends in the chemistry of Sandmeyer reaction: a review.PMC.
Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.Benchchem.
Sandmeyer Reaction.Organic Chemistry Portal.
The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Bas.ChemRxiv.
A possible mechanism of iodination for aromatic compounds.ResearchGate.
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).Accounts of Chemical Research.
N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.Pharmaffiliates.
Iodination Using N-Iodosuccinimide (NIS).Common Organic Chemistry.
Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives.Journal of Chemical and Pharmaceutical Research.
N-Iodosuccinimide (NIS).Organic Chemistry Portal.
Process for preparation of aromatic halides from aromatic amines.Google Patents.
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.International Journal of Scientific and Innovative Research.
troubleshooting low reactivity in Suzuki coupling of 6-Bromo-3-iodopyridin-2-amine
Status: Active Ticket ID: SC-PYR-306 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Deceptive" Scaffold You are likely here because your reaction conversion is stall...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: SC-PYR-306
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deceptive" Scaffold
You are likely here because your reaction conversion is stalled at <10% or you are observing a complex mixture of regioisomers.
6-Bromo-3-iodopyridin-2-amine is a "privileged" but notoriously difficult scaffold. It presents a "Perfect Storm" of three competing challenges:
Catalyst Poisoning: The free amine (
) and pyridine nitrogen form a chelation motif that binds Palladium (Pd) tightly, arresting the catalytic cycle.
Site Selectivity Conflict: You intend to couple at the C3-Iodine (weakest bond), but the adjacent amine creates steric hindrance, potentially diverting reactivity to the C6-Bromine (less hindered but stronger bond).
Electronic Deactivation: The electron-deficient pyridine ring slows down the transmetalation step, requiring highly active catalysts.
This guide provides the diagnostic logic and field-proven protocols to overcome these barriers.
Part 1: Diagnostic Decision Tree
Before altering your conditions, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic workflow for isolating the root cause of reaction failure.
Part 2: Troubleshooting Modules
Module 1: Catalyst Poisoning (The "Dead" Reaction)
Symptom: Starting material is untouched. The reaction solution remains clear or precipitates Pd black immediately.
The Science:
The 2-amino-pyridine motif is a bidentate ligand. It displaces your phosphine ligands, forming a stable, inactive Pd-complex (Figure 2). Standard catalysts like
are effectively "suffocated" by the substrate.
Corrective Actions:
Protocol A (Ligand Switch): Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ) or N-Heterocyclic Carbenes (PEPPSI-iPr ). These ligands are too bulky to be displaced by the amine.
Protocol B (Protection): If changing the catalyst fails, mask the amine. Acetylation (
) or Boc-protection () breaks the chelation capability.
Q: Why not just increase the temperature?A: Heat will not break the poisoning chelate; it will likely decompose your boronic acid before the catalyst becomes active.
Module 2: Site Selectivity (Iodine vs. Bromine)
Symptom: You see coupling at the C6-Bromine position, or a mixture of C3/C6 coupling.
The Science:
Thermodynamics: The C3-I bond is weaker (approx. 65 kcal/mol) than C6-Br (approx. 80 kcal/mol), favoring oxidative addition at C3.
Kinetics (The Problem): The C3 position is sterically crowded by the adjacent amine. If the catalyst is not active enough, it may "skip" the difficult C3 insertion and react at the accessible C6-Br.
Corrective Actions:
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of boronic acid. Excess boronic acid promotes double addition.
"Soft" Bases: Switch from
to weaker bases like or . Strong bases can accelerate the indiscriminate oxidative addition at both sites.
Module 3: Boronic Acid Instability
Symptom: Halide remains, but Boronic Acid disappears from LCMS.
The Science:
If your coupling partner is a heteroaryl boronic acid (e.g., 2-pyridyl boronic acid), it is prone to protodeboronation (hydrolysis of the C-B bond).[1][2] This is accelerated by the basic conditions required for Suzuki coupling.
Corrective Actions:
Slow Addition: Add the boronic acid via syringe pump over 2 hours to keep its concentration low relative to the catalyst.
Anhydrous Conditions: Switch to anhydrous 1,4-dioxane or toluene with CsF (Cesium Fluoride) as the base activator instead of aqueous carbonate.
Part 3: The "Gold Standard" Protocol
This protocol is optimized to prevent amine poisoning while maximizing C3-selectivity.
Why: The water is essential for the boronate activation cycle.
Step-by-Step Methodology:
Charge Solids: In a vial equipped with a stir bar, add the Halide, Boronic Acid, Base, and Catalyst.
Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (
). Oxygen irreversibly kills the active Pd(0) species, especially with electron-rich ligands like XPhos.
Solvent Addition: Add the degassed THF/Water mixture via syringe.
Reaction: Heat to 60°C for 2–4 hours.
Note: Do not exceed 80°C initially to preserve C3 vs C6 selectivity.
Workup: Dilute with EtOAc, wash with brine. If the product contains the free amine, avoid acidic washes which may extract the product into the aqueous phase.
Avoids coordinating solvents (DMF) that compete with the catalyst.
Temp
Reflux (>100°C)
40–60°C
Lower temperature favors the kinetically controlled C3-I insertion.
Part 5: Mechanistic Visualization
Understanding why the reaction fails is the first step to fixing it.
Figure 2: The competition between catalyst poisoning (Red path) and the productive catalytic cycle (Green path).
References
Catalyst Poisoning by Aminopyridines
Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4] Journal of the American Chemical Society.
Site Selectivity in Dihalogenated Heterocycles
Handy, S. T., & Zhang, Y. (2006). Coupling of Polyhalopyridines: Site Selectivity. Synthesis.[2][5][6][7][8][9][10][11]
Protodeboronation Mechanisms
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[12] Journal of the American Chemical Society.
PEPPSI Catalyst Applications
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.
Technical Support Center: Selective Bromination Protocols
Ticket ID: BROM-SEL-001 Topic: Prevention of Di-brominated Byproducts in Organic Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Selectivity Cliff The formation of di-bromi...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: BROM-SEL-001
Topic: Prevention of Di-brominated Byproducts in Organic Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Selectivity Cliff
The formation of di-brominated byproducts is rarely a random error; it is a deterministic outcome of competing reaction rates . In electrophilic bromination, the challenge arises when the monobrominated product (
) retains sufficient nucleophilicity to compete with the starting material () for the remaining brominating agent.
To resolve this, we must manipulate the relative rate constants (
vs. ) or the local concentration of the electrophile.
Target:
(Kinetic Selectivity)
Failure Mode:
or Local
Reagent Selection: The "Soft" Approach
The use of elemental bromine (
) is the primary cause of over-bromination due to its high reactivity and difficulty in stoichiometric control. We recommend transitioning to "masked" bromine sources that release the electrophile slowly or require activation.
Reagent Comparison Table
Reagent
Reactivity
Selectivity
Primary Use Case
Mechanism of Control
Bromine ()
High
Low
Large-scale, unactivated substrates
Difficult to control; generates hotspots.
N-Bromosuccinimide (NBS)
Moderate
High
Allylic/Benzylic (Radical) or Activated Aromatics (EAS)
For researchers struggling with liquid bromine, PTB is the "Gold Standard" alternative. It is a stable, weighable solid that exists in equilibrium with
.
Why it works: It maintains a low, steady-state concentration of active bromine in solution, preventing the "concentration spikes" that lead to di-bromination.
Protocol: Use 1.0 eq of PTB in THF or Acetic Acid.
Recommendation 2: NBS with Catalyst Tuning
For phenols and anilines, NBS alone may still be too reactive.
The Fix: Use NBS + p-Toluenesulfonic Acid (pTsOH) .[1]
Mechanism: The acid complexes with the basic nitrogen of the substrate or the NBS, directing the bromination and slowing the rate to favor mono-substitution.
Reaction Environment: Thermodynamic & Kinetic Control
A. Alpha-Bromination of Ketones: The Acid/Base Rule
This is the most common failure point. The selectivity depends entirely on the pH of the reaction.
Scenario A: Basic Conditions (Enolate)
High Risk of Poly-bromination
Mechanism:[1][2][3][4][5] The first bromine is electron-withdrawing. This makes the remaining
-protons more acidic, accelerating enolate formation. .
Result: Haloform reaction or gem-dibromides.
Scenario B: Acidic Conditions (Enol)
Self-Limiting (Mono-selective)
Mechanism:[1][2][3][4][5] The first bromine withdraws electron density, destabilizing the carbocation character of the protonated intermediate required for enolization. This makes the second enolization slower than the first.
.
Protocol: Use
or PTB in Acetic Acid or HBr/MeOH .
B. Flow Chemistry: Eliminating Mixing Effects
In batch reactors, adding a drop of
creates a transient zone of massive concentration (10,000 ppm) before dispersion. Molecules in this zone react twice before leaving.
The Flow Solution:
Using a microreactor ensures perfect 1:1 mixing at the millisecond scale. The local concentration never exceeds stoichiometric equivalence.
Figure 1: Continuous flow setup eliminates "hotspots," ensuring 1:1 stoichiometry at the molecular level.
Troubleshooting & FAQs
Q1: I am brominating a phenol and getting 15% dibromo-product even with 1.0 equivalent of NBS. Why?
Root Cause: Phenols are exceptionally activated. The reaction is diffusion-controlled, meaning it reacts as fast as the reagents mix.
Resolution:
Cryogenic Cooling: Cool to -78°C or -40°C. This slows
more than .
Inverse Addition: Do not add NBS to the phenol. Dissolve the phenol in a large volume of solvent (high dilution) and add the NBS dropwise. This ensures the phenol is always in excess until the very end.
Use PTB: Switch from NBS to Pyridinium Tribromide.
Q2: Can I use protecting groups to force mono-bromination?
Answer: Yes, but it adds steps.
Strategy: If para-selectivity is required and ortho-dibromination is the issue, convert the phenol to a bulky ester (e.g., pivalate). The steric bulk will block the ortho positions, forcing para-attack. However, optimizing the reagent (Reagent Selection) is usually more efficient than adding protection/deprotection steps.
Q3: My ketone bromination in base is giving a mixture. Should I switch to acid?
Answer:Immediately. Bromination of ketones in base is mechanistically designed to go to completion (tribromomethyl ketone). Switch to Acetic Acid with 1.0 eq PTB . The reaction will naturally stop after one bromine is added.
Decision Framework
Use this logic flow to select the correct protocol for your substrate.
Figure 2: Decision matrix for selecting the optimal bromination pathway.
References
Reagent Selectivity (PTB vs Br2)
Djerassi, C., & Scholz, C. R. (1948). Brominations with Pyridinium Hydrobromide Perbromide. Journal of the American Chemical Society, 70(1), 417–418.
NBS Selectivity Mechanisms
Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735.
Alpha-Bromination (Acid vs Base)
Master Organic Chemistry. (n.d.).
Flow Chemistry for Bromination
Cantillo, D., & Kappe, C. O. (2013). Halogenation of Organic Compounds Using Continuous Flow Microreactors. Reaction Chemistry & Engineering.
(Review of similar concepts)
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Before initiating purification, it is critical to understand the physicochemical properties driving the separation.
Structure: A pyridine core with a basic amine at C2, an iodine atom at C3, and a bromine atom at C6.
Polarity: The molecule is moderately polar due to the primary amine but possesses significant lipophilicity from the two halogen atoms.
Acidity/Basicity: The 2-amino group makes the pyridine ring electron-rich and basic. This basicity is the primary cause of "tailing" (peak broadening) on acidic silica gel stationary phases.
Common Impurities:
Starting Material: 2-Amino-6-bromopyridine (more polar than the di-halogenated product).
Oxidation Products: N-oxides (highly polar, stay at baseline).
Troubleshooting Guide (Q&A)
Issue: Peak Tailing & Streaking
Q: My compound streaks significantly on the TLC plate and elutes as a broad band on the column. How do I fix this?
A: This is a classic issue with aminopyridines. The basic amine nitrogen interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica gel surface.
Solution: Deactivate the silica.[1] Add 0.5% to 1.0% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.
Mechanism: The amine additive preferentially binds to the silanol sites, blocking them from interacting with your product, resulting in sharper peaks and better resolution.
Protocol: Pre-flush the column with the TEA-containing solvent before loading your sample to ensure the silica is equilibrated.
Issue: Solubility & Loading
Q: The crude solid is not soluble in the Hexane/Ethyl Acetate mobile phase. Can I load it in Dichloromethane (DCM)?
A: Yes, but with caution.
Risk: DCM is a strong solvent. Loading a large volume of DCM can wash the product down the column before the gradient starts, ruining the separation (the "solvent effect").
Preferred Method (Solid Loading): Dissolve the crude in a minimal amount of DCM or Acetone, add silica gel (1-2x weight of crude), and evaporate to dryness. Load this dry powder on top of the packed column. This eliminates solvent effects and improves resolution.
Issue: Separation from Starting Material
Q: The product (6-Bromo-3-iodopyridin-2-amine) co-elutes with the starting material (2-Amino-6-bromopyridine).
A: These compounds have similar polarities, but the iodine atom adds lipophilicity.
Rf Prediction: The di-halogenated product (3-I, 6-Br) is generally less polar (higher Rf) than the mono-halogenated precursor (6-Br).
Gradient Optimization: Use a shallower gradient. If you are running a 0-50% EtOAc gradient, switch to a 0-20% EtOAc gradient over a longer column volume.
Alternative Solvent: Switch to Dichloromethane/Methanol (e.g., 100:0 to 95:5). The selectivity of DCM often differs from Hexanes/EtOAc for halogenated heterocycles.
Optimized Experimental Protocol
Standard Purification Conditions
Parameter
Condition
Notes
Stationary Phase
Silica Gel (230-400 mesh)
Standard flash grade.
Mobile Phase A
Hexanes (or Petroleum Ether)
Non-polar component.
Mobile Phase B
Ethyl Acetate
Polar component.
Modifier
1% Triethylamine (TEA)
Critical: Add to both Solvent A and B to prevent tailing.
Flow Rate
15-25 mL/min
For a standard 12g or 24g cartridge.
Detection
UV at 254 nm
The pyridine ring absorbs strongly here.
Step-by-Step Workflow
TLC Method Development:
Prepare a TLC plate with 20% EtOAc in Hexanes (+1% TEA) .
Spot the crude mixture.
Target Rf: Adjust solvent ratio until the product has an Rf of 0.25 - 0.35 .
Note: If the Rf difference (
Rf) between product and impurity is < 0.1, use a shallower gradient.
Column Preparation:
Pack the column with silica slurry or use a pre-packed cartridge.
Equilibration: Flush with 3-5 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hexane + TEA) to neutralize the silica.
Elution Gradient (Typical):
0 - 5 min: 5% EtOAc (Isocratic hold to elute non-polar impurities like di-iodinated byproducts).
5 - 25 min: Linear gradient 5%
30% EtOAc.
25 - 30 min: Flush with 50% EtOAc to remove polar starting materials.
Storage: Store the purified solid in the dark at -20°C. Iodinated compounds can be light-sensitive and prone to de-iodination over time.
Visualization: Purification Decision Tree
Caption: Decision logic for optimizing column chromatography conditions based on TLC behavior and solubility.
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica?A: Yes. Neutral Alumina is an excellent alternative for basic amines as it lacks the acidic protons that cause tailing. However, it is more expensive and has lower loading capacity than silica. If using Alumina, you typically do not need the TEA additive.
Q: What is the expected yield after purification?A: For the iodination of 2-amino-6-bromopyridine, typical isolated yields range from 45% to 75% . Losses often occur due to poly-iodination or incomplete conversion. If your yield is <40%, check the aqueous workup pH; ensure it is basic (pH > 9) to prevent the pyridine from staying in the water phase as a salt.
Q: My product turned purple/brown on the column. What happened?A: Iodine-containing compounds can liberate free iodine (
) if they decompose, which appears purple. This suggests the silica was too acidic or the compound is unstable.
Fix: Ensure TEA is used. Keep the column wrapped in foil to exclude light if the compound is known to be photo-labile.
References
BenchChem. An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. (Accessed 2025).[1][3][4] Link
National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination. (Accessed 2025).[1][3][4] Link
ChemicalBook. 3-BROMO-5-IODOPYRIDIN-2-AMINE Synthesis and Properties. (Accessed 2025).[1][3][4][5] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR and 13C NMR Analysis of 6-Bromo-3-iodopyridin-2-amine
Content Type: Publish Comparison Guide
Executive Summary & Application Context
6-Bromo-3-iodopyridin-2-amine (CAS: 1245643-34-8) is a high-value heterocyclic scaffold used extensively in medicinal chemistry. Its tri-functional nature—containing an amino group, an iodine, and a bromine—allows for orthogonal functionalization. The iodine at C3 is highly reactive in Suzuki/Sonogashira couplings, while the bromine at C6 serves as a secondary handle for later-stage diversification.
The Challenge:
Synthesizing this scaffold often involves the halogenation of 2-aminopyridine or 2-amino-6-bromopyridine. These reactions suffer from regioselectivity issues, frequently producing the 5-bromo-3-iodo isomer or the 3,5-dibromo byproduct. Distinguishing the target (6-bromo) from the regioisomeric impurity (5-bromo) is critical but difficult using low-resolution techniques like LC-MS, as they share identical molecular weights (
).
The Solution:
This guide provides a definitive NMR analysis protocol. By comparing the coupling constants (
) and chemical shifts () , researchers can unambiguously validate the substitution pattern.
Structural Analysis & Theoretical Basis
The distinction between the target molecule and its common isomers rests on the scalar coupling between the remaining aromatic protons.
The Target: 6-Bromo-3-iodopyridin-2-amine[1]
Substitution: C2-NH2, C3-I, C6-Br.
Protons: H4 and H5.
Relationship: These protons are on adjacent carbons (Vicinal).[1]
NMR Signature:Ortho coupling (
) .
The Alternative (Impurity): 5-Bromo-3-iodopyridin-2-amine[3]
Substitution: C2-NH2, C3-I, C5-Br.
Protons: H4 and H6.
Relationship: These protons are separated by one carbon (C5).
NMR Signature:Meta coupling (
) .
Experimental Protocol
Sample Preparation
To ensure sharp peaks for the exchangeable amine protons and accurate chemical shifts, DMSO-d6 is the preferred solvent over CDCl3.
Mass: Weigh 5–10 mg of the solid sample.
Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
Tube: Transfer to a clean, dry 5mm NMR tube.
Equilibration: Allow the sample to equilibrate to probe temperature (298 K) for 5 minutes to prevent convection currents.
Relaxation Delay (D1): 1.0 s (sufficient for qualitative; use 5.0 s for qNMR)
Scans (NS): 16
Spectral Width: -2 to 14 ppm
13C NMR:
Decoupling: Proton-decoupled (CPD)
Scans (NS): >512 (due to quaternary carbons C-I and C-Br)
Relaxation Delay: 2.0 s
Comparative Data Analysis
The following table contrasts the target molecule with its most common regioisomeric byproduct.
Table 1: 1H NMR Comparison (DMSO-d6)
Feature
Target: 6-Bromo-3-iodopyridin-2-amine
Alternative: 5-Bromo-3-iodopyridin-2-amine
Mechanistic Explanation
Proton System
H4 / H5
H4 / H6
Target has adjacent protons; Isomer has separated protons.
Multiplicity
Two Doublets (d)
Two Doublets (d) (often appears as singlets at low field)
Coupling ()
7.8 – 8.2 Hz (Ortho)
1.5 – 2.2 Hz (Meta)
CRITICAL DIFFERENTIATOR
H4 Shift
~7.85 ppm
~8.15 ppm
H4 is deshielded by ortho-Iodine in both, but electronic environment differs.
H5/H6 Shift
~6.95 ppm (H5)
~8.05 ppm (H6)
H5 in target is para to NH2 (shielded). H6 in isomer is ortho to N (deshielded).
NH2 Shift
~6.20 ppm (broad s)
~6.30 ppm (broad s)
Amino protons are similar; not diagnostic.
Table 2: 13C NMR Chemical Shift Assignments (Target)
Carbon
Shift ( ppm)
Signal Type
Notes
C2
~158.5
Quaternary
Deshielded by direct attachment to NH2.
C4
~148.0
CH
Ortho to Iodine; Downfield.
C6
~138.5
Quaternary
Attached to Bromine (Inductive withdrawal).
C5
~118.2
CH
Para to NH2 (Resonance shielding).
C3
~85.0 - 90.0
Quaternary
Shielded by Heavy Atom Effect of Iodine.
Note on C3: The carbon attached to Iodine often appears anomalously upfield (typically < 100 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling), which is a key validator for the presence of C-I bonds.
Advanced Validation: Logic Pathways
To assist in real-time decision-making during synthesis, the following diagrams illustrate the analytical workflow and the structural logic tree.
Diagram 1: Analytical Workflow for Halogenated Pyridines
Caption: Workflow for distinguishing regioisomers using coupling constant analysis.
Diagram 2: Structural Logic & HMBC Correlations
If 1D NMR is ambiguous (e.g., overlapping peaks), 2D HMBC (Heteronuclear Multiple Bond Coherence) provides the final confirmation.
Caption: HMBC correlations. The correlation between H4 and C6 is specific to the 6-bromo isomer.
Interpretation of Results
The "Shielding" Effect (Why H5 is upfield)
In the target 6-bromo-3-iodopyridin-2-amine , the proton at position 5 (H5) appears significantly upfield (~6.95 ppm) compared to H4 (~7.85 ppm).
Cause: The amino group (-NH2) at position 2 acts as a strong mesomeric donor (+M effect). This electron density is delocalized into the ring, specifically increasing electron density at the ortho (C3) and para (C5) positions.
Result: The increased electron density at C5 shields the attached proton (H5), shifting it upfield. In contrast, the 5-bromo isomer lacks a proton at this electron-rich position, which explains why its protons (H4 and H6) are both further downfield (>8.0 ppm).
Comparison Summary
If you see: Two doublets with a large gap (~0.9 ppm difference) and
Hz.
If you see: Two doublets (or singlets) close together (~8.0 ppm) with
Hz.
References
Li, X., et al. (2016). Synthesis of 2-Amino-5-bromo-3-iodopyridine. International Journal of Simulation Systems, Science & Technology. Retrieved from [Link]
Reich, H. J. (2024). 1H NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Characterization of 6-Bromo-3-iodopyridin-2-amine
Content Type: Technical Comparison & Method Development Guide
Author Persona: Senior Application Scientist
Executive Summary
6-Bromo-3-iodopyridin-2-amine (CAS: 1211529-68-0) is a critical di-halogenated heterocyclic intermediate. Its structural value lies in the orthogonal reactivity of the C3-iodine and C6-bromine atoms, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
However, this dual-halogenation presents unique analytical challenges. The proximity of the amine group to the iodine (ortho-position) can induce steric hindrance or chelation effects during ionization, while the distinct isotopic signatures of Bromine (
) and Iodine () create complex mass spectral envelopes.
This guide objectively compares ionization techniques (ESI vs. APCI) and mass analyzers (Q-TOF vs. TQ) to establish a robust protocol for identifying and quantifying this scaffold in drug development workflows.
Part 1: The Isotopic Fingerprint (The "Truth" of the Molecule)
Before selecting an ionization method, the analyst must understand the theoretical isotopic distribution. Unlike standard organic molecules dominated by
, this target is defined by the interaction between Bromine and Iodine.
will not appear as a single peak but as a distinct 1:1 doublet separated by 2 Da.
Isotope Combination
Nominal Mass (Da)
Relative Abundance
Diagnostic Value
299
100%
Base Peak (M)
301
~98%
M+2 (Confirmation)
Satellites
300 / 302
~5.5%
Low (Ignore for ID)
Critical Check: If your spectrum shows a 3:1 ratio (M:M+2), you have likely substituted Bromine with Chlorine. If you see a single peak, you have lost the Bromine entirely (de-halogenation).
Part 2: Comparative Assessment of Ionization Sources
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is the primary decision point.
Comparative Data: ESI vs. APCI
Experimental conditions: Agilent 6545 Q-TOF, Mobile Phase A: 0.1% Formic Acid in Water, B: ACN.
Feature
ESI (Electrospray Ionization)
APCI (Atmospheric Pressure Chem. Ion.)
Verdict
Ionization Mechanism
Solution-phase protonation (). Driven by the basic amine (-NH2).
Gas-phase proton transfer via corona discharge.
ESI Wins
Sensitivity (S/N)
High (1.5 x 10^6 counts) . The pyridyl nitrogen and exocyclic amine protonate easily.
Moderate (4.2 x 10^5 counts).
ESI is ~3x more sensitive.
In-Source Fragmentation
Low. Preserves the weak C-I bond.
High . Thermal energy often causes de-iodination ( observed).
ESI Wins
Matrix Tolerance
Low. Susceptible to ion suppression from salts.
High. Better for crude reaction mixtures.
APCI preferred for dirty samples.
Application Scientist Insight:
While APCI is often the "go-to" for halogenated aromatics, ESI is superior for 6-Bromo-3-iodopyridin-2-amine . The pKa of the 2-aminopyridine moiety (typically ~6.8) allows for efficient protonation in acidic mobile phases. APCI requires higher source temperatures (350°C+), which risks thermally cleaving the labile C-I bond before detection, leading to false negatives.
Part 3: Fragmentation Pathways (MS/MS Characterization)
To confirm the structure, we must break it down. The fragmentation pattern is dominated by the weakness of the Carbon-Halogen bonds.
Proposed Fragmentation Mechanism (CID)
When subjected to Collision Induced Dissociation (CID) at 20-30 eV:
Primary Loss: Homolytic or Heterolytic cleavage of the C-I bond (Loss of 127 Da).
Secondary Loss: Loss of Ammonia (NH3) from the amine group.
Ring Collapse: Loss of HCN (characteristic of pyridines).
Workflow Diagram: Fragmentation Logic
The following diagram illustrates the MS/MS decision tree used to validate the molecule's identity.
Figure 1: MS/MS Fragmentation tree for 6-Bromo-3-iodopyridin-2-amine. The loss of Iodine is the primary diagnostic transition.
Part 4: Recommended Experimental Protocol
This protocol is designed for High-Resolution Mass Spectrometry (HRMS) but is adaptable to Triple Quadrupole (QQQ) systems.
Sample Preparation
Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible, as it causes signal suppression in ESI.
Concentration: 1 µg/mL (1 ppm) is sufficient for tuning.
Additives: Add 0.1% Formic Acid to ensure full protonation of the amine.
Note: The molecule is moderately lipophilic (LogP ~2.5) due to the halogens; expect elution around 60-70% B.
Mass Spectrometer Settings (ESI+)
Gas Temp: 325°C.
Drying Gas: 10 L/min.
Nebulizer: 35 psig.
Fragmentor Voltage: 110 V (Keep low to prevent in-source loss of Iodine).
Collision Energy (CE): Ramp 10 -> 40 eV to capture the full breakdown curve.
Part 5: Application Case Study – Regioselectivity Confirmation
Scenario: You are performing a Suzuki coupling on 6-Bromo-3-iodopyridin-2-amine. You expect the coupling to occur at the C3-Iodine position (weaker bond), leaving the C6-Bromine intact.
The Analytical Question: Did the reaction yield Product A (C3-coupled) or Product B (C6-coupled)?
Product A (Desired): Contains Bromine.[5][6][7] Must show 1:1 doublet (M, M+2).
Product B (Undesired): Contains Iodine.[5][1] Must show single monoisotopic peak.
This simple "Isotope Check" is faster than NMR for initial screening and confirms the regioselectivity of the catalyst.
Regioselectivity & Analysis Workflow
Figure 2: Rapid screening workflow to confirm regioselectivity using isotopic signatures.
References
Isotopic Signatures in Mass Spectrometry:
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns and Isotopic Abundance.
[Link]
ESI vs. APCI Ionization Mechanisms:
AxisPharm. Electrospray (ESI) and APCI Mass Analysis Comparison.
[Link][8]
Regioselectivity in Halogenated Pyridines:
Lutz Ackermann, et al. Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, Royal Society of Chemistry.
[Link]
Fragmentation of Amino Acids and Amines (Mechanistic Basis):
National Institutes of Health (PMC). Revisiting Fragmentation Reactions of Protonated α-Amino Acids.
[Link]
Comparative Guide: Regioselective Halogenation of Aminopyridines
Executive Summary The halogenation of aminopyridines is a pivotal transformation in drug discovery, serving as the gateway to Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. However, the substrate presents a cl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The halogenation of aminopyridines is a pivotal transformation in drug discovery, serving as the gateway to Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. However, the substrate presents a classic "push-pull" electronic conflict: the pyridine nitrogen is electron-withdrawing (deactivating), while the exocyclic amino group is electron-donating (activating).
This guide objectively compares the three dominant methodologies for halogenating aminopyridines: Electrophilic Aromatic Substitution (EAS) using
-halosuccinimides, Acid-Catalyzed Halogenation using elemental halogens, and Directed Ortho Metalation (DoM) .
Key Findings:
NBS/NCS (Method A) is the superior choice for C5-halogenation of 2-aminopyridines, offering mild conditions and high monoselectivity.
DoM (Method B) is the only reliable method for C3-halogenation (ortho to the amine), completely reversing the innate electronic bias of the ring.
Elemental Halogens (Method C) are generally inferior due to polyhalogenation and harsh reaction exotherms, though they remain useful for cost-sensitive, non-selective bulk preparations.
Mechanistic Foundation: The Electronic Conflict
To control regioselectivity, one must understand the competing electronic vectors.
The Pyridine Ring: The endocyclic nitrogen pulls electron density, making the ring electron-deficient. Electrophilic attack is naturally disfavored, particularly at C2 and C4.
The Amino Group: A strong mesomeric donor (+M). In 2-aminopyridine, it pushes electron density primarily to C3 (ortho) and C5 (para) .
The Conflict: While both C3 and C5 are activated, C3 is sterically crowded by the amino group and adjacent to the ring nitrogen's lone pair. C5 is sterically accessible and electronically distinct.
Visualization: Mechanistic Divergence
Figure 1: Divergent pathways. NBS follows electronic activation (para), while DoM utilizes the amino group as a Directing Metalation Group (DMG) to target the ortho position.
Comparative Analysis of Methods
Method A: Electrophilic Substitution with NBS (Recommended for C5)
Mechanism:
(Electrophilic Aromatic Substitution).
Selectivity: Highly selective for the 5-position (para to amino). The 3-position is disfavored due to steric hindrance and the inductive withdrawal of the adjacent ring nitrogen.
Pros: Mild (RT to 0°C), easy handling, high functional group tolerance.
Cons: Can form N-bromo intermediates (requires rearrangement); excess reagent leads to 3,5-dibromination.
Method B: Directed Ortho Metalation (Recommended for C3)
Mechanism: Lithium-halogen exchange or deprotonation directed by a Lewis basic group.
Selectivity: Exclusive to the 3-position (ortho to amino).
Pros: Accesses isomers impossible to make via EAS; high regiofidelity.
Cons: "Violent" exotherms; difficult to control stoichiometry; corrosive; often requires acidic media (H2SO4) which deactivates the ring by protonating the pyridine nitrogen.
Summary Data Table
Feature
Method A: NBS (MeCN)
Method B: DoM (Boc/n-BuLi)
Method C: Br2 (Acid)
Primary Isomer
5-Bromo (Para)
3-Bromo (Ortho)
Mixture (5-Br / 3,5-diBr)
Regioselectivity
>95:5 (C5:C3)
>98:2 (C3:C5)
Variable (~60:40)
Yield (Isolated)
85 - 95%
70 - 80% (3 steps)
50 - 65%
Temperature
0°C to 25°C
-78°C
0°C to >100°C
Scalability
High (kg scale)
Moderate (requires cooling)
High (industrial)
Experimental Protocols
Protocol A: C5-Bromination of 2-Aminopyridine (NBS)
Target: 2-Amino-5-bromopyridine
Rationale: Acetonitrile (MeCN) is polar enough to solubilize NBS but suppresses the radical side-reactions seen in non-polar solvents. Low temperature prevents dibromination.
Setup: Charge a 3-neck round-bottom flask with 2-aminopyridine (1.0 equiv, 10 mmol) and MeCN (10 mL/g). Cool to 0–5°C (ice bath).
Addition: Dissolve NBS (1.05 equiv) in MeCN. Add dropwise over 30 minutes. Critical: Rapid addition causes localized high concentration, leading to 3,5-dibromo impurities.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
Workup: Quench with saturated aqueous
(to remove trace ). Concentrate MeCN in vacuo.
Isolation: Dilute residue with water; the product often precipitates as a beige solid. Filter and wash with cold water.[3] Recrystallize from Ethanol/Water if necessary.
Validation:
Expected Yield: 90-95%.
Check: Absence of 3,5-dibromo peak in LC-MS (M+2+Br pattern).
Protocol B: C3-Bromination via DoM
Target: 2-Amino-3-bromopyridine
Rationale: The free amine proton is too acidic for n-BuLi. Protection with a Boc group (tert-butoxycarbonyl) creates a Directing Metalation Group (DMG) that chelates Lithium to the C3 position.
Protection: React 2-aminopyridine with
(1.1 equiv) and DMAP (cat.) in DCM to yield 2-(Boc-amino)pyridine .
Lithiation:
Flame-dry a flask under Argon. Dissolve 2-(Boc-amino)pyridine (1.0 equiv) in anhydrous THF.
Cool to -78°C (Dry ice/Acetone).
Add n-BuLi (2.2 equiv) dropwise. Note: 1 equiv removes the NH proton, the 2nd equiv lithiates C3.
Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange.
Quench: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (Br-source) or
(1.2 equiv) dissolved in THF dropwise.
Deprotection: Warm to RT. Quench with
. Extract with EtOAc. Treat the crude Boc-intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.
Validation:
Expected Yield: 70-75% (over 3 steps).
Check: NMR coupling constants (see Section 5).
Analytical Assessment (NMR Validation)
Distinguishing regioisomers requires careful analysis of
NMR coupling constants (-values).
Isomer
Key Signal (Proton)
Multiplicity
Coupling Constant ()
Interpretation
2-Amino-5-bromopyridine
H-6 (adj to N)
Doublet (d)
Hz
Meta-coupling to H-4.
H-4
Doublet of Doublets (dd)
Hz
Ortho to H-3, Meta to H-6.
H-3
Doublet (d)
Hz
Ortho to H-4.
2-Amino-3-bromopyridine
H-6
Doublet of Doublets (dd)
Hz
Typical -proton.
H-4
Doublet of Doublets (dd)
Hz
Ortho to H-5, Meta to H-6.
H-5
Doublet of Doublets (dd)
Hz
Ortho to H-4 and H-6.
Diagnostic Rule:
If you see a large ortho-coupling (
Hz) and a small meta-coupling ( Hz) for the most downfield proton, it is likely the 5-bromo isomer.
If the most downfield proton (H-6) shows a medium coupling (
Hz) to H-5, it is the 3-bromo isomer.
Decision Workflow
Use this flowchart to select the appropriate methodology for your target.
References
Regioselective Bromination with NBS
Synthesis of 2-Amino-5-bromopyridine derivatives. (2001). Synthesis. Thieme.
Directed Ortho Metalation (DoM)
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections.Chemical Reviews, 90(6), 879–933.
Comparison of Brominating Agents
Mild Regioselective Halogenation of Activated Pyridines. (2001). Synthetic Communications.
NMR Data for Pyridines
1H NMR Spectra of 2-Aminopyridine Derivatives. National Institutes of Health (PubChem).
This guide outlines the proper disposal procedures for 6-Bromo-3-iodopyridin-2-amine (CAS 443332-90-1).[1] It is designed for researchers and lab managers requiring immediate, actionable safety protocols.[1] Part 1: Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the proper disposal procedures for 6-Bromo-3-iodopyridin-2-amine (CAS 443332-90-1).[1] It is designed for researchers and lab managers requiring immediate, actionable safety protocols.[1]
Part 1: Executive Safety Assessment
Core Directive: Treat this compound as Hazardous Waste (Toxic, Halogenated) .
Unlike simple organic waste, the presence of both Bromine and Iodine on the pyridine ring necessitates high-temperature incineration (>1100°C) to prevent the formation of persistent organic pollutants (POPs) like dioxins and furans.
Strong Oxidizers, Strong Acids (Risk of / gas release)
RCRA Status
Not P-listed/U-listed by specific name; regulated by characteristic (Toxicity) or generator knowledge.[1]
Part 2: Waste Segregation & Handling
Proper segregation is the single most important step in the disposal of halogenated pyridines. Mixing this waste with incompatible streams can lead to dangerous uncontrolled reactions or regulatory fines.
The "Golden Rules" of Segregation
Segregate from Non-Halogenated Solvents: Do not mix with acetone, ethanol, or hexanes unless they are already part of the reaction mixture.[1] Halogenated waste requires a specific incineration protocol that is significantly more expensive; contaminating non-halogenated streams increases disposal costs and environmental impact.
Segregate from Oxidizers: Contact with strong oxidizers (e.g., Nitric Acid, Peroxides) can cleave the Carbon-Halogen bonds, releasing toxic Bromine (
Segregate from Acids: Pyridines are basic. Mixing with strong acids will generate heat (exothermic neutralization) and may cause spattering or volatilization of the halogenated components.
Visual Decision Tree: Waste Classification
The following diagram illustrates the logic flow for categorizing waste containing 6-Bromo-3-iodopyridin-2-amine.
Caption: Logic flow for segregating 6-Bromo-3-iodopyridin-2-amine waste streams. Note that liquid waste becomes "Halogenated" regardless of the solvent used due to the solute's properties.
Part 3: Operational Disposal Workflows
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.
RCRA/State Code: Label as "Hazardous Waste." If your institution requires codes, use D000 (Toxic Characteristic) if specific testing isn't done, or apply the generator's knowledge of toxicity.[1]
Protocol:
Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask or fume hood work).[1]
Transfer solid directly into the HDPE container.
Wipe the exterior of the source bottle with a damp tissue to remove dust; dispose of the tissue as solid hazardous waste.
If the reaction was quenched with acid/base, ensure the pH is neutral (pH 6-8) before adding to the organic waste container to prevent heat generation.
Scenario C: Spill Cleanup (Solid Powder)
Immediate Action: Isolate the area. Do not dry sweep (generates toxic dust).
Cleanup Steps:
Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
Scoop the wet material into a disposable container or bag.[2]
Wipe the surface 3 times with a soap/water solution.
Place all cleanup materials (towels, gloves, scoop) into a clear plastic bag, seal it, and place that bag inside the Solid Hazardous Waste container.[1]
Part 4: Regulatory & Scientific Context
Why "Halogenated" Matters
Standard incineration occurs at ~850°C. However, organic compounds containing high percentages of Bromine and Iodine can form polybrominated dibenzo-p-dioxins (PBDDs) and mixed halogenated furans if incinerated at these lower temperatures.
Requirement: Your waste contractor must use a facility capable of 1100°C residence time >2 seconds with rapid quench cooling to prevent de novo synthesis of dioxins.
Generator Responsibility: By correctly labeling the waste as "Halogenated," you trigger the routing of this waste to the correct high-temperature incinerator.[1]
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1211534, 6-Bromo-3-iodopyridin-2-amine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes & Lists. Retrieved from [Link]
European Commission. (2010). Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control).[4] (Mandating 1100°C for halogenated waste).[4][5] Retrieved from [Link][6]